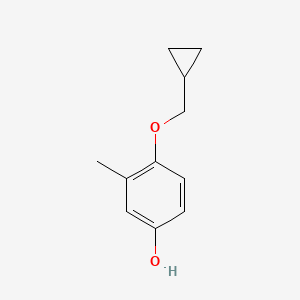
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethynyl group attached to a phenoxybutyl chain, which is linked to the isoindoline-1,3-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene. The reaction mixture is refluxed for 24 hours to ensure complete conversion . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and simple heating methods are used to synthesize these compounds efficiently . The purification process is designed to be as green as possible, reducing the use of harmful solvents and reagents.
化学反応の分析
Types of Reactions
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline derivatives.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenoxybutyl derivatives.
科学的研究の応用
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and epilepsy . The compound may also inhibit the aggregation of β-amyloid protein, suggesting a role in Alzheimer’s disease treatment .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar biological activities.
N-(4-Bromobutyl)phthalimide: Another isoindoline-1,3-dione derivative with a bromobutyl chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound used in treating diseases related to TNF-α activity.
Uniqueness
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and may contribute to its specific therapeutic effects.
特性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-[4-(4-ethynylphenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-15-9-11-16(12-10-15)24-14-6-5-13-21-19(22)17-7-3-4-8-18(17)20(21)23/h1,3-4,7-12H,5-6,13-14H2 |
InChIキー |
OOMJOOJDHOREBU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






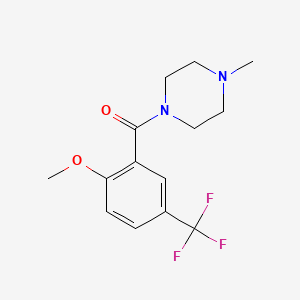
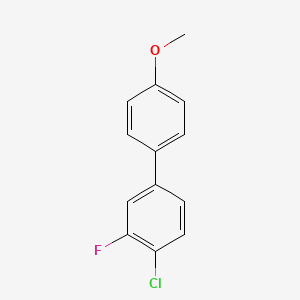
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)

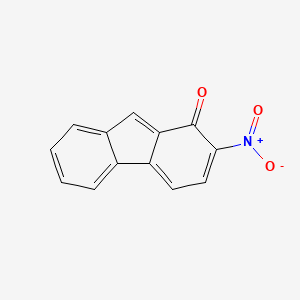
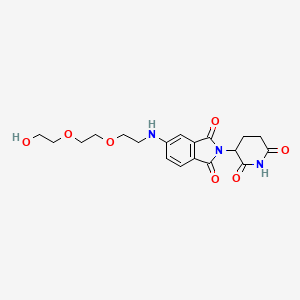

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
